3-(Aminomethyl)-1-ethylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H19N3 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1-ethylpiperidin-4-amine |
InChI |
InChI=1S/C8H19N3/c1-2-11-4-3-8(10)7(5-9)6-11/h7-8H,2-6,9-10H2,1H3 |
InChI Key |
BFUUGWKTMQRESV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(C1)CN)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Aminomethyl 1 Ethylpiperidin 4 Amine and Its Derivatives
Evolution of Synthetic Strategies for Aminopiperidine Scaffolds
The synthesis of aminopiperidine scaffolds has undergone significant evolution, moving from classical, often harsh methodologies to more efficient, selective, and sustainable approaches. Traditional routes to aminopiperidines have included multi-step sequences involving Curtius and Hofmann rearrangements or the hydrogenation of 3-aminopyridine (B143674) precursors. rsc.orgresearchgate.net While effective, these methods often suffer from limitations such as the use of toxic reagents, lack of stereochemical control, and limited applicability to complex, polyfunctionalized targets. rsc.org
The modern era of organic synthesis has ushered in a paradigm shift, emphasizing atom economy, stereoselectivity, and procedural simplicity. This has led to the prominence of strategies such as:
Multi-Component Reactions (MCRs): These reactions allow for the construction of complex piperidine (B6355638) cores in a single step from three or more starting materials, offering remarkable efficiency. bas.bgtaylorfrancis.comacs.org
Metal-Catalyzed Cyclizations: A wide range of transition metals are now used to catalyze the formation of the piperidine ring from linear precursors, often with high levels of stereo- and regiocontrol. nih.govajchem-a.com
Biocatalysis: The use of enzymes, such as transaminases and imine reductases (IREDs), has emerged as a powerful strategy for the synthesis of chiral amines and aminopiperidines under mild, environmentally benign conditions. rsc.orgresearchgate.netacs.org These enzymatic cascades can provide access to enantiopure products from readily available starting materials. rsc.org
Stereoselective Mannich-type Reactions: Inspired by biosynthetic pathways, these reactions can assemble multi-substituted chiral piperidines with high diastereoselectivity. rsc.org
This evolution reflects a broader trend in medicinal and process chemistry towards methodologies that are not only effective but also align with the principles of green and sustainable chemistry. mdpi.comadvancedchemtech.com
Established and Novel Approaches to the Core 3-(Aminomethyl)-1-ethylpiperidin-4-amine Structure
Synthesizing the specific this compound structure requires methods that can control the substitution pattern at the 1, 3, and 4 positions of the piperidine ring. The following sections detail key synthetic strategies that can be adapted to construct this target molecule.
Multi-component reactions (MCRs) are highly convergent and efficient processes for generating molecular complexity in a single operation. acs.org The synthesis of functionalized piperidines via MCRs typically involves the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bgresearchgate.net These one-pot reactions are prized for their operational simplicity, reduced waste generation, and ability to rapidly build libraries of structurally diverse compounds. bas.bg
A variety of catalysts have been developed to promote these transformations, ranging from Lewis acids to organocatalysts and novel nanomaterials. The choice of catalyst can significantly influence reaction efficiency, selectivity, and conditions. bas.bgresearchgate.net
Table 1: Selected Catalysts for Multi-Component Synthesis of Piperidines
| Catalyst | Typical Conditions | Advantages | Source(s) |
|---|---|---|---|
| Nano-sulfated zirconia | Ethanol, Room Temperature | Short reaction times, mild conditions, catalyst is recoverable and reusable. | bas.bg |
| ZrOCl₂·8H₂O | Ethanol, Reflux | Aqua-compatible, good yields. | taylorfrancis.comresearchgate.net |
| L-proline | Methanol, Room Temperature | Organocatalyst, mild conditions. | bas.bg |
| Iodine (I₂) | Methanol, Room Temperature | Readily available, efficient. | researchgate.net |
To construct a precursor for this compound, a hypothetical MCR could involve a suitably protected amino-aldehyde, ethylamine, and a β-ketoester bearing a masked aminomethyl group. Subsequent deprotection and functional group manipulations would yield the final product.
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is exceptionally versatile for introducing substituents onto a nitrogen atom or for forming heterocyclic rings via intramolecular reactions. masterorganicchemistry.comacsgcipr.org
The synthesis of this compound could employ reductive amination in several ways:
N-Ethylation: A pre-formed 3-(aminomethyl)piperidin-4-amine scaffold could be reacted with acetaldehyde (B116499) in the presence of a selective reducing agent to install the ethyl group on the ring nitrogen.
Ring Formation: An appropriately designed linear precursor, such as a keto-diamine, could undergo intramolecular reductive amination to form the piperidine ring.
A key aspect of this methodology is the choice of reducing agent. The reagent must be capable of reducing the iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.com This selectivity allows the reaction to be performed in a convenient one-pot procedure. youtube.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics | Source(s) |
|---|---|---|---|
| Sodium cyanoborohydride | NaBH₃CN | Mild reductant; selectively reduces imines in the presence of aldehydes/ketones. Use is sometimes limited by cyanide toxicity concerns. | wikipedia.orgmasterorganicchemistry.comyoutube.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ (STAB) | Mild and selective; a common, less toxic alternative to NaBH₃CN. | masterorganicchemistry.comacsgcipr.org |
| Sodium borohydride | NaBH₄ | Can be used, but may also reduce the starting carbonyl. Often used in a stepwise procedure after imine formation. | masterorganicchemistry.comyoutube.com |
The formation of the piperidine ring via intramolecular cyclization of a linear precursor is a fundamental and widely used strategy. nih.gov This approach involves designing a substrate that contains a nitrogen nucleophile and an electrophilic center, positioned to favor a 6-endo cyclization pathway. nih.gov
Key cyclization strategies include:
Intramolecular Mannich and Michael Reactions: These classic carbon-carbon and carbon-nitrogen bond-forming reactions are effective for constructing the piperidine core. bas.bg
Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde to form a 4-hydroxypiperidine. nih.gov
Reductive Amination/Cyclization Cascade: As mentioned previously, an open-chain amino-ketone can cyclize and be reduced in a single step to form the piperidine ring. nih.gov
Radical Cyclization: Radical-mediated reactions can also be employed to form the six-membered ring with high stereoselectivity. nih.gov
Metal-Catalyzed Cyclizations: Palladium and gold catalysts, among others, can facilitate the cyclization of substrates containing alkenes, allenes, or alkynes to generate piperidine derivatives. nih.govajchem-a.com
For the target molecule, a potential precursor could be a linear chain with amine functionalities at appropriate positions, which upon activation, undergoes cyclization to form the 3,4-disubstituted piperidine ring. The N-ethyl group could either be present on the precursor or added in a subsequent step.
Olefin metathesis has revolutionized the synthesis of cyclic compounds. Specifically, Ring-Closing Metathesis (RCM) is a powerful tool for constructing the tetrahydropyridine (B1245486) core, a direct precursor to piperidines upon reduction. rsc.orgresearchgate.net The reaction uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond within a linear diene precursor, thereby closing the ring. researchgate.net This strategy offers broad functional group tolerance and predictable reactivity. researchgate.net The synthesis of a precursor to the target molecule would involve preparing a linear amino-diene, followed by RCM and subsequent reduction and functionalization.
Cross-Coupling reactions, particularly those catalyzed by palladium, provide a complementary approach. These methods are typically used to functionalize a pre-existing pyridine (B92270) or piperidine ring. For instance, a suitably protected bromopyridine could undergo cross-coupling to introduce side chains, followed by reduction of the pyridine ring to the piperidine. This de novo synthesis approach allows for the convergent and regiocontrolled assembly of substituted pyridines from simple fragments. akshatrathi.com
Advanced and Sustainable Synthetic Innovations
The field of chemical synthesis is increasingly driven by the need for more sustainable and efficient processes. In the context of aminopiperidine synthesis, several innovative strategies are gaining traction.
Biocatalysis: The use of enzymes offers a green alternative to traditional chemical methods. Multi-enzyme cascades have been designed to produce enantiopure protected 3-aminopiperidines from amino acid-derived starting materials under ambient conditions. rsc.orgresearchgate.netrsc.org Transaminases, in particular, can be used in a cyclization strategy starting from ω-chloroketones to generate chiral 2-substituted piperidines with excellent enantioselectivity (>95% ee). acs.org
Flow Chemistry: Continuous flow synthesis is being applied to piperidine production to enhance safety, efficiency, and scalability. For example, continuous flow hydrogenation has been integrated into a platform for the rapid production of 1-aryl-4-aminopiperidine libraries. nih.gov
Photocatalysis: Photoinduced reactions represent a modern, sustainable approach for forging chemical bonds. A catalyst-free method using photoexcited electron donor-acceptor (EDA) complexes has been developed to generate endocyclic 1-azaallyl radicals, which can be trapped to form 3-aminopiperidines. acs.orgacs.org This approach expands the toolkit for creating β-functionalized cyclic amines under mild conditions. acs.org
Advanced Catalysts: The development of novel catalytic systems continues to push the boundaries of efficiency. This includes nano-architectured catalysts that can be easily recovered and reused, and dual-function ionic liquids that act as both solvent and catalyst, simplifying reaction work-ups and reducing waste. bas.bgresearchgate.net
These advanced methodologies underscore the ongoing effort to develop synthetic routes that are not only chemically robust but also economically and environmentally sustainable.
Asymmetric Synthesis for Enantiopure Aminopiperidines
The biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Consequently, the development of asymmetric methods to produce enantiomerically pure aminopiperidines is of paramount importance. General strategies for achieving this include asymmetric hydrogenation, the use of chiral auxiliaries, and stereoselective cyclization reactions. rsc.orgresearchgate.net
One of the most effective methods for synthesizing enantiopure piperidines is the asymmetric hydrogenation of pyridine precursors. nih.govresearchgate.net This approach utilizes chiral catalysts, often based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands, to achieve high levels of enantioselectivity. researchgate.net For a 3,4-disubstituted piperidine like the target compound, this could involve the hydrogenation of a suitably substituted dihydropyridine (B1217469) or pyridinium (B92312) salt intermediate.
Another powerful strategy involves diastereoselective reactions using a chiral auxiliary. For instance, a chiral N-α-phenylethyl moiety can be introduced to guide the stereochemical outcome of subsequent reactions. acs.org Additionally, the stereoselective synthesis of orthogonally protected chiral trans-2-substituted-4-aminopiperidines has been achieved through the nucleophilic substitution of a hydroxyl group with sodium azide, followed by reduction. rsc.org A modular, one-pot synthesis of piperidin-4-ols has also been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which offers excellent diastereoselectivity. nih.gov
These asymmetric strategies are crucial for accessing specific stereoisomers of this compound, allowing for the exploration of structure-activity relationships.
| Methodology | Key Features | Catalyst/Reagent Examples | Typical Enantioselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Direct reduction of prochiral pyridinium salts or enamines. | Iridium-based catalysts, Rhodium(I) complexes. | High (up to 99% ee). | nih.govresearchgate.net |
| Chiral Auxiliaries | Covalently attached chiral group directs stereoselective transformations. | Phenylglycinol-derived lactams, N-α-phenylethyl groups. | High diastereoselectivity. | acs.orgresearchgate.net |
| Stereoselective Cyclization | Intramolecular reactions forming the piperidine ring with stereocontrol. | Gold(I) complexes, organocatalysts. | Excellent diastereoselectivity. | nih.govnih.gov |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Enzymes (e.g., lipases), chiral catalysts. | Variable, depends on catalyst and substrate. | researchgate.net |
Green Chemistry Principles and Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste and environmental impact. nih.gov The application of green chemistry principles to the synthesis of N-heterocycles like this compound involves several key strategies. rsc.org
One major focus is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives such as water, poly(ethylene glycol) (PEG), or bio-based solvents like eucalyptol. acs.orgmdpi.com Water, in particular, is an attractive solvent for the synthesis of heterocycles due to its low cost, non-toxicity, and non-flammability. acs.org Solvent-free, or solid-state, reactions also represent a significant green advancement, minimizing waste generation at the source. nih.govacs.org
The use of heterogeneous catalysts is another cornerstone of green synthesis. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov Furthermore, microwave-assisted and ultrasound-based reactions can significantly accelerate reaction times and improve yields, often under solvent-free conditions, contributing to process efficiency. nih.govbenthamscience.com Acceptorless dehydrogenative coupling (ADC) is an emerging strategy that uses alcohols as starting materials and produces only water and hydrogen as byproducts, offering a highly atom-economical route to N-heterocycles. rsc.org
| Principle | Methodology | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Safer Solvents | Use of water, PEG, or bio-based solvents. | Reduced toxicity and environmental impact. | Synthesis of benzimidazoles in water. | mdpi.com |
| Waste Prevention | Solvent-free reactions, atom economy. | Minimizes or eliminates waste generation. | Microwave-assisted synthesis of purines. | nih.govacs.org |
| Catalysis | Use of recyclable heterogeneous catalysts. | Easy separation, reduced catalyst waste, reusability. | Synthesis of N-heterocycles using various solid catalysts. | nih.gov |
| Energy Efficiency | Microwave and ultrasound irradiation. | Faster reaction times, lower energy consumption. | Ultrasound-mediated synthesis of bioactive heterocycles. | benthamscience.com |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. manchester.ac.uknih.gov For the synthesis of chiral amines and heterocycles, several classes of enzymes are particularly relevant. acs.orgkcl.ac.uk
Imine reductases (IREDs) and transaminases (ATAs) are widely used for the asymmetric synthesis of chiral amines. manchester.ac.ukresearchgate.net IREDs catalyze the reduction of imines to amines with high stereoselectivity, providing a direct route to chiral secondary and tertiary amines. manchester.ac.uk ATAs transfer an amino group from a donor molecule to a ketone substrate, a process that is highly effective for producing α-chiral primary amines. researchgate.net
Multi-enzyme cascades have been developed to streamline synthetic processes. For example, a one-pot cascade using galactose oxidase and an imine reductase was successfully employed to convert N-Cbz-protected L-ornithinol and L-lysinol into L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively. rsc.org This approach avoids the isolation of unstable intermediates and achieves high enantiopurity. rsc.org Engineered hemoproteins, such as myoglobin (B1173299) variants, have also emerged as promising biocatalysts for C-N bond formation via carbene transfer, enabling asymmetric N-H insertion reactions to produce chiral amines. acs.orgrochester.edu These enzymatic methods operate under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net
| Enzyme Class | Reaction Catalyzed | Key Advantages | Application Example | Reference |
|---|---|---|---|---|
| Imine Reductases (IREDs) | Asymmetric reduction of C=N bonds. | High stereoselectivity, broad substrate scope for cyclic imines. | Synthesis of chiral disubstituted piperidines from diketones (in a cascade). | manchester.ac.uk |
| ω-Transaminases (ATAs) | Asymmetric amination of ketones. | Excellent enantioselectivity (>99% ee), uses inexpensive amine donors. | Synthesis of (R)-chiral amines using ammonium (B1175870) formate (B1220265) as the amine source. | researchgate.net |
| Galactose Oxidase (GOase) | Oxidation of primary alcohols to aldehydes. | Enables cascade reactions starting from amino alcohols. | One-pot synthesis of L-3-N-Cbz-aminopiperidine from L-ornithinol. | rsc.org |
| Engineered Myoglobin | Asymmetric carbene insertion into N-H bonds. | Novel C-N bond formation, tunable selectivity through protein engineering. | Synthesis of chiral α-amino acid precursors. | acs.orgrochester.edu |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, is transforming the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgacs.org This technology involves performing chemical reactions in a continuously flowing stream within a network of pipes (B44673) or microreactors, offering significant advantages over traditional batch processing. nih.govsterlingpharmasolutions.com
Key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions. nih.govganeshremedies.com The small reactor volumes minimize the inventory of hazardous materials at any given time. nih.gov This level of control often leads to higher yields, improved purity, and better reproducibility compared to batch methods. beilstein-journals.org
For multi-step syntheses, flow reactors can be linked in series, allowing for a "telescoped" process where intermediates are generated and consumed in a continuous sequence without isolation or purification. mdpi.commtak.hu This approach significantly improves efficiency and reduces manual handling. nih.gov Continuous flow systems have been successfully applied to the synthesis of a wide range of N-heterocycles, demonstrating their utility for producing complex molecules like this compound derivatives in a scalable and automated fashion. drreddys.comnih.govresearchgate.net
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reactor volumes and better heat dissipation. | sterlingpharmasolutions.comnih.gov |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | ganeshremedies.com |
| Scalability | Challenging; often requires re-optimization ("scaling up"). | Straightforward; achieved by running the process for a longer time ("scaling out"). | bohrium.com |
| Heat & Mass Transfer | Often limited by surface area-to-volume ratio. | Excellent heat and mass transfer due to high surface area-to-volume ratio. | nih.gov |
| Multi-step Synthesis | Requires isolation and purification of intermediates. | Enables "telescoped" reactions without intermediate isolation. | mdpi.com |
Strategies for Further Functionalization and Analog Synthesis
The piperidine ring is a versatile scaffold that allows for extensive functionalization to create diverse analogs for structure-activity relationship (SAR) studies. enamine.netresearchgate.net Strategies for modifying a pre-formed piperidine core, such as this compound, often focus on direct C-H functionalization or the transformation of existing functional groups.
Direct C-H functionalization is a powerful tool for late-stage modification. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can introduce new substituents at specific positions of the piperidine ring, with the site selectivity often controlled by the choice of catalyst and the N-protecting group. nih.gov A robust method for the selective α-functionalization of N-alkyl piperidines has been developed through the formation of an endo-iminium ion intermediate. acs.org This allows for the introduction of various nucleophiles adjacent to the ring nitrogen.
Alternatively, versatile intermediates can be designed to facilitate the synthesis of a wide array of analogs. A stereoselective three-component vinylogous Mannich-type reaction can produce a chiral dihydropyridinone, which serves as a flexible building block for various piperidine alkaloids. rsc.org This biosynthetic-inspired approach allows for the construction of complex, multi-substituted piperidines. rsc.org The functional groups on the this compound core—the primary and secondary amines—also provide direct handles for derivatization through reactions such as acylation, alkylation, and reductive amination to generate a library of analogs.
| Strategy | Description | Reagents/Catalysts | Position Functionalized | Reference |
|---|---|---|---|---|
| Directed C-H Functionalization | A directing group on the nitrogen guides the reaction to a specific C-H bond. | Rhodium catalysts, Palladium catalysts. | C2, C3, or C4, depending on catalyst and directing group. | nih.gov |
| α-C–H Elimination/Iminium Ion Trapping | Oxidation of the N-alkyl piperidine to an N-oxide, followed by elimination to an iminium ion, which is trapped by a nucleophile. | mCPBA, various nucleophiles (e.g., silyl (B83357) enol ethers). | C2 (α to Nitrogen). | acs.org |
| Vinylogous Mannich Reaction | A three-component reaction to build a dihydropyridinone intermediate, which can be further modified. | Dienolates, aldehydes, amines. | Builds the core with multiple substitution points. | rsc.org |
| Amine Derivatization | Standard transformations of the existing amino groups. | Acyl chlorides, alkyl halides, aldehydes/ketones with a reducing agent. | N-1, C-3 aminomethyl group, C-4 amino group. | N/A |
Advanced Computational and Theoretical Investigations of 3 Aminomethyl 1 Ethylpiperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For a flexible molecule like 3-(Aminomethyl)-1-ethylpiperidin-4-amine, with its piperidine (B6355638) ring and rotatable side chains, multiple low-energy conformations would be expected.
A typical DFT study would involve:
Geometry Optimization: Calculating the potential energy of various possible chair and boat conformations of the piperidine ring, as well as the different orientations (axial vs. equatorial) of the aminomethyl, amino, and ethyl substituents.
Energy Minima Identification: Identifying the global minimum energy conformation, which represents the most stable structure of the molecule, along with other low-energy conformers that might co-exist at room temperature.
The results would typically be presented in a data table, ranking the conformers by their relative energies.
Hypothetical Data Table: DFT Conformational Analysis Results
| Conformer ID | Piperidine Ring Conformation | Substituent Orientations (1-Et, 3-CH₂NH₂, 4-NH₂) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | Chair | Equatorial, Equatorial, Equatorial | 0.00 (Global Minimum) |
| Conf-2 | Chair | Equatorial, Axial, Equatorial | +1.5 |
| Conf-3 | Chair | Equatorial, Equatorial, Axial | +2.1 |
| Conf-4 | Skew-Boat | - | +5.8 |
Note: This table is purely illustrative and not based on actual experimental or computational data.
HOMO-LUMO Analysis and Electrophilic/Nucleophilic Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability.
A computational analysis would provide:
Energy Values: The specific energy levels of the HOMO and LUMO.
Electron Density Plots: Visual representations showing the location of these orbitals on the molecule. For this compound, the HOMO would likely be localized on the nitrogen atoms of the amino and aminomethyl groups, indicating these are the primary sites for nucleophilic attack. The LUMO would be distributed more across the molecular framework.
Reactivity Descriptors: Calculation of properties like electronegativity, chemical hardness, and the electrophilicity index from the HOMO and LUMO energies.
Hypothetical Data Table: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | +1.2 |
| HOMO-LUMO Gap | 7.0 |
Note: This table is purely illustrative and not based on actual experimental or computational data.
Molecular Modeling and Dynamics Simulations
While quantum calculations provide insight into static molecules, molecular dynamics (MD) simulations allow for the study of how these molecules move and interact over time in a more realistic environment.
Conformational Landscapes and Energy Profiles
MD simulations would track the atomic movements of this compound over nanoseconds or longer. This data could be used to generate a conformational landscape, a plot that maps all accessible conformations and the energy barriers between them. This would reveal the flexibility of the piperidine ring and the rotational freedom of its substituents.
Intermolecular Interactions and Solvent Effects
By simulating the molecule in a solvent, such as water, researchers could investigate how solvent molecules arrange around the amine groups and the ethyl substituent. This is critical for understanding its solubility and how it might interact with other molecules in a solution. The simulation would highlight the formation of hydrogen bonds between the molecule's amino groups and surrounding water molecules, which would be key to its behavior in an aqueous environment.
Theoretical Prediction of Spectroscopic Signatures (Methodological Focus)
Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. DFT calculations would be employed to simulate spectra such as:
Infrared (IR) Spectroscopy: Predicting the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., N-H, C-H, C-N, C-C).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing a theoretical fingerprint that could be compared to experimental data.
These theoretical predictions serve as a powerful tool to complement and guide experimental spectroscopic analysis.
Reactivity and Mechanistic Studies of 3 Aminomethyl 1 Ethylpiperidin 4 Amine
Reactivity of Amine Functional Groups (Primary, Secondary, Tertiary)
The presence of multiple amine functionalities with varying degrees of substitution makes 3-(Aminomethyl)-1-ethylpiperidin-4-amine a versatile nucleophile and base in organic reactions. The primary aminomethyl group and the secondary amine of the piperidine (B6355638) ring are the principal sites of nucleophilic attack and protonation.
Nucleophilic Characteristics in Organic Transformations
The nucleophilicity of the amine groups in this compound is a key determinant of its reactivity. Both the primary and secondary amines possess lone pairs of electrons, rendering them effective nucleophiles. In general, secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.
In reactions such as nucleophilic substitution, the amine groups can readily attack electrophilic centers. For instance, in the presence of alkyl halides, a cascade of alkylation reactions can occur, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The relative reactivity of the primary versus the secondary amine would depend on steric hindrance and the specific reaction conditions.
The nucleophilic character of piperidine and its derivatives is well-established. They are known to participate in various carbon-nitrogen bond-forming reactions, including Michael additions, Mannich reactions, and reductive aminations. The specific reactivity of this compound in these transformations would be influenced by the steric bulk of the substituents on the piperidine ring.
Protonation Equilibria and Acid-Base Behavior in Reaction Systems
The basicity of the amine groups is another crucial aspect of the compound's reactivity. In acidic media, the amine functionalities will be protonated to form their corresponding ammonium ions. The extent of protonation is governed by the pKa of each amine group. The pKa values for similar substituted piperidines are influenced by the electronic and steric effects of the substituents.
The protonation state of the molecule can significantly impact its nucleophilicity and solubility. In a protonated state, the lone pair of the nitrogen is no longer available for nucleophilic attack, rendering the amine non-nucleophilic. The differential basicity of the primary, secondary, and tertiary amines could potentially allow for selective protonation under carefully controlled pH conditions, thereby enabling regioselective reactions.
Studies on related piperidine derivatives have shown that protonation can also influence the conformational preferences of the ring system. nih.gov The electrostatic interactions between the protonated nitrogen and other substituents can alter the equilibrium between axial and equatorial conformers. nih.gov
Transformations Involving the Piperidine Ring System
The piperidine ring itself can undergo a variety of transformations, including oxidation, ring-opening, and ring-expansion reactions. The N-ethyl group and the substituents at the 3 and 4 positions will influence the course of these reactions.
For instance, oxidation of the piperidine ring can lead to the formation of various products, including piperidones (lactams) or, under more vigorous conditions, cleavage of the ring. The presence of the amine substituents may complicate these reactions, as they are also susceptible to oxidation.
Ring-opening reactions of piperidines can be achieved under specific conditions, often involving cleavage of a carbon-nitrogen bond. These reactions can be synthetically useful for accessing acyclic diamine structures. The stability of the piperidine ring in this compound would be typical for a saturated heterocycle, but specific reagents could induce its cleavage.
Stereochemical Control and Diastereoselectivity in Reactions
The presence of two stereocenters at positions 3 and 4 of the piperidine ring means that this compound can exist as multiple stereoisomers. The relative stereochemistry of the aminomethyl and amino groups (cis or trans) will have a profound impact on the molecule's three-dimensional shape and, consequently, its reactivity and the stereochemical outcome of its reactions.
In reactions involving the formation of a new stereocenter, the existing stereochemistry of the piperidine ring can direct the approach of reagents, leading to diastereoselective outcomes. This is a common strategy in asymmetric synthesis, where a chiral auxiliary, such as a substituted piperidine, is used to control the stereochemistry of a reaction. The conformational rigidity or flexibility of the piperidine ring, influenced by the substituents, plays a crucial role in the degree of stereochemical control.
For example, in a reaction where a prochiral electrophile is attacked by one of the amine nucleophiles, the facial selectivity of the attack may be dictated by the preferred conformation of the piperidine ring, which minimizes steric interactions.
Elucidation of Reaction Mechanisms Utilizing the Compound
Due to its defined stereochemistry and multiple reactive sites, this compound could serve as a valuable tool for elucidating reaction mechanisms. By systematically varying the stereochemistry of the starting material and analyzing the stereochemical and regiochemical outcomes of a reaction, detailed insights into the transition state geometry and reaction pathways can be obtained.
For instance, by using stereoisomerically pure forms of the compound, one could probe the steric and electronic requirements of an enzyme's active site or the mechanism of a stereoselective catalytic reaction. The distinct reactivity of the primary versus the secondary amine could also be exploited to study competitive reaction pathways.
While specific mechanistic studies involving this compound are not extensively documented in the provided search results, the principles of physical organic chemistry and the known reactivity of similar substituted piperidines provide a solid framework for predicting its behavior and for designing experiments to probe reaction mechanisms.
Applications in Advanced Chemical Systems and Materials
Utilization as Ligands in Coordination Chemistry and Catalysis
The presence of multiple nitrogen donor atoms in 3-(Aminomethyl)-1-ethylpiperidin-4-amine makes it an excellent candidate for use as a ligand in coordination chemistry. Diamine ligands are well-known for their ability to form stable chelate rings with metal ions, a property that is fundamental to the design of a wide array of metal complexes with tailored properties.
The synthesis of metal complexes involving this compound can be achieved through the reaction of the compound with various metal salts in a suitable solvent. The two primary amine groups, along with the tertiary amine in the piperidine (B6355638) ring, can coordinate to a metal center, acting as a tridentate or bidentate ligand depending on the metal ion's coordination preference and the reaction conditions. The flexibility of the aminomethyl side chain allows for the formation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting complexes.
The design of these metal complexes can be systematically varied to fine-tune their electronic and steric properties. For instance, the choice of the metal ion (e.g., platinum, ruthenium, palladium, copper) and its oxidation state will significantly influence the geometry and reactivity of the complex. nih.gov Furthermore, the remaining coordination sites on the metal can be occupied by other ligands, allowing for the creation of mixed-ligand complexes with specific functionalities.
A general synthetic route for the formation of a metal complex with this compound is depicted below:
MXn + L → [M(L)y]Xn
Where:
M = Metal ion
X = Anion
L = this compound
n, y = Stoichiometric coefficients
The characterization of these synthesized complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their precise structure and composition.
Metal complexes derived from diamine ligands have shown significant promise in various catalytic applications. The coordination of this compound to a metal center can modulate its catalytic activity, selectivity, and stability.
In homogeneous catalysis , these complexes, being soluble in the reaction medium, can exhibit high efficiency and selectivity. For example, ruthenium and rhodium complexes with diamine ligands are known to be effective catalysts for hydrogenation and transfer hydrogenation reactions. The chiral nature of certain diamine ligands can also be exploited for asymmetric catalysis, leading to the preferential formation of one enantiomer of a chiral product. While this compound itself is not inherently chiral, its derivatives could be designed to impart chirality.
In heterogeneous catalysis , the compound or its metal complexes can be immobilized on solid supports such as silica, alumina, or polymers. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and reusability of the catalyst). The amine groups of this compound can be used to covalently attach the molecule to the surface of a support material.
| Catalytic System | Potential Role of this compound |
| Homogeneous | As a ligand to create soluble metal catalysts for reactions like hydrogenation, oxidation, and carbon-carbon bond formation. |
| Heterogeneous | As a linker to immobilize metal complexes on solid supports, facilitating catalyst recovery and reuse. |
Integration into Polymeric Architectures and Advanced Materials
The multiple reactive amine groups of this compound make it a valuable component in the synthesis of polymers and the functionalization of materials.
With its three amine functionalities, this compound can act as a multifunctional monomer or a cross-linking agent in polymerization reactions. Cross-linking is the process of chemically joining two or more polymer chains by a covalent bond, which leads to the formation of a three-dimensional network structure. korambiotech.com
For instance, it can react with compounds containing two or more functional groups that are reactive towards amines, such as epoxides, isocyanates, or acyl chlorides. This reaction would lead to the formation of a cross-linked polymer network, enhancing the material's mechanical strength, thermal stability, and chemical resistance. The piperidine ring, being a part of the polymer backbone, can also influence the physical and chemical properties of the resulting material.
The use of polyfunctional amines as cross-linking agents is a well-established strategy in polymer chemistry to create robust materials with tailored properties. researchgate.net The specific structure of this compound offers a unique combination of a rigid cyclic core with flexible aminomethyl side chains.
The amine groups of this compound provide reactive sites for the functionalization of various surfaces, including those of nanomaterials like nanoparticles and carbon nanotubes. Surface functionalization is crucial for tailoring the properties of materials for specific applications, such as improving their dispersibility, biocompatibility, or catalytic activity.
Molecules with amine groups can be covalently attached to surfaces that have been pre-functionalized with amine-reactive groups like carboxylic acids or epoxides. nih.gov This allows for the introduction of the piperidine moiety onto the surface, which can then be used for further modifications or to impart specific functionalities. For example, the functionalization of magnetic nanoparticles with amino-containing molecules can be used to attach biological molecules for applications in diagnostics and drug delivery. researchgate.net
The process of surface functionalization can be summarized in the following table:
| Surface/Nanomaterial | Functionalization Strategy | Potential Application |
| Silica Nanoparticles | Reaction of amine groups with surface silanol groups (after activation) | Chromatography, catalysis, drug delivery |
| Gold Nanoparticles | Coordination of amine groups to the gold surface | Biosensing, imaging |
| Carbon Nanotubes | Covalent attachment via amidation of carboxylated nanotubes | Composites, electronics |
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions between these components are non-covalent, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The ability of this compound to participate in these interactions makes it an interesting building block for the construction of supramolecular assemblies.
The primary amine groups of the molecule are excellent hydrogen bond donors, while the nitrogen atoms of the amines can also act as hydrogen bond acceptors. This allows the molecule to form well-defined hydrogen-bonded networks in the solid state or in solution. Furthermore, under acidic conditions, the amine groups can be protonated, leading to the formation of positively charged species that can interact with anions or other negatively charged molecules through electrostatic interactions. This is a key principle in molecular recognition, where a host molecule selectively binds to a specific guest molecule. Polyamines are known to interact with biologically important macromolecules like DNA and RNA through such electrostatic interactions. frontiersin.org
The piperidine ring provides a relatively rigid scaffold that can pre-organize the amine groups in a specific spatial arrangement, which can be beneficial for selective molecular recognition. The ethyl group on the piperidine nitrogen can also influence the packing of the molecules in the solid state and the solubility in different solvents.
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The performed searches included queries for the compound's name in conjunction with terms such as "host-guest complexes," "supramolecular chemistry," "self-assembly," "amine-directed interactions," "synthetic scaffold," and "intermediate in organic synthesis." Furthermore, attempts to locate the compound through its potential CAS number or by searching for structurally related motifs also failed to provide specific data pertaining to "this compound."
While the broader classes of molecules, such as piperidine derivatives, are extensively studied as scaffolds in chemical synthesis and are known to participate in supramolecular chemistry, no publications or data could be found that specifically describe these applications for "this compound."
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the specified outline and instructions. The creation of content for the sections on "Formation of Host-Guest Complexes," "Self-Assembly Processes Involving Amine-Directed Interactions," and "Applications as Scaffolds or Intermediates in Complex Chemical Synthesis" would require fabrication, as no research data for this specific compound is available in the public domain based on the conducted searches.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
The primary challenge and research gap for 3-(Aminomethyl)-1-ethylpiperidin-4-amine is the development of a robust and stereoselective synthetic route. Current methods for polysubstituted piperidines often require lengthy sequences or lack precise stereocontrol. nih.gov Future research should focus on modern asymmetric strategies to access specific stereoisomers of this compound, as the spatial arrangement of the aminomethyl and amino groups is critical for its potential biological activity and function.
Promising future approaches include:
Catalytic Asymmetric Synthesis: Exploring catalytic asymmetric methods, such as rhodium-catalyzed [2+2+2] cycloadditions or enantioselective Mannich-type cyclizations, could provide direct access to the polysubstituted piperidine (B6355638) core with high enantioselectivity. nih.govpatentdigest.org
Chemo-enzymatic Strategies: A chemo-enzymatic approach, involving the dearomatization of pyridine (B92270) precursors followed by stereoselective enzymatic reduction, could offer a highly efficient and green route to chiral 3,4-disubstituted piperidines. nih.gov
Stereoselective Functionalization: Starting from simpler chiral piperidine building blocks, the stereoselective introduction of the aminomethyl and amino groups can be investigated. Methods like conjugate addition to α,β-unsaturated lactams or the diastereoselective synthesis from 2-pyridone derivatives could be adapted for this purpose. acs.orgresearchgate.net
Vicinal Diamine Synthesis Adaptation: Methodologies for the synthesis of acyclic vicinal diamines, such as those involving directed hydroamination or ring-opening of aziridinium (B1262131) ions, could be creatively applied to cyclic systems to construct the 3-aminomethyl-4-amino motif. nih.govresearchgate.net
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Prospective Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Research Challenges |
| Chemo-enzymatic Dearomatization | High stereoselectivity, environmentally friendly reaction conditions. | Identification of suitable enzymes, optimization of multi-step one-pot cascades. |
| Asymmetric [2+2+2] Cycloaddition | Rapid assembly of the core structure from simple precursors. | Catalyst development, control of regioselectivity, tether cleavage under mild conditions. |
| Conjugate Addition to Chiral Lactams | Well-established methodology, predictable stereochemical outcomes. | Multi-step synthesis, potential for limited substrate scope. |
| Directed Hydroamination | Atom-economical, direct formation of the vicinal diamine pattern. | Adaptation to a piperidine scaffold, catalyst stability and selectivity. |
Advanced Spectroscopic Characterization Techniques for In-Depth Structural and Dynamic Studies
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its structure-activity relationships. The presence of multiple substituents on the flexible piperidine ring suggests a complex conformational landscape. Future research should employ advanced spectroscopic techniques to provide a detailed picture of its solution-state behavior.
Key areas for spectroscopic investigation include:
Multidimensional NMR Spectroscopy: Comprehensive 2D NMR studies (COSY, HSQC, HMBC, NOESY) are essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry. nih.gov NOESY experiments, in particular, can reveal through-space proximities, helping to establish the preferred chair conformation and the axial/equatorial orientations of the substituents. tandfonline.com
Variable-Temperature NMR: Given the potential for conformational isomerism (e.g., ring flipping, rotamers of the N-ethyl group), variable-temperature NMR studies can be used to probe these dynamic processes. cnpereading.comnih.gov Determining the coalescence temperatures would allow for the calculation of the activation energy barriers for these conformational changes.
Chirality Sensing NMR: To analyze enantiomeric purity, especially during the development of asymmetric syntheses, chiral solvating or derivatizing agents can be used in conjunction with ¹H or ¹⁹F NMR to induce diastereomeric shifts. nih.gov
Table 2 outlines a hypothetical analysis of NMR coupling constants that could be used to determine the dominant chair conformation.
Table 2: Hypothetical ³J(H,H) Coupling Constants for Conformational Analysis
| Coupling | Expected Value for Chair 1 (Substituents Equatorial) | Expected Value for Chair 2 (Substituents Axial) | Rationale |
| J(H3, H4) | ~ 8-12 Hz | ~ 2-4 Hz | A large coupling constant indicates a trans-diaxial relationship between H3 and H4. |
| J(H4, H5ax) | ~ 8-12 Hz | ~ 2-4 Hz | A large coupling constant suggests H4 is axial. |
| J(H4, H5eq) | ~ 2-4 Hz | ~ 2-4 Hz | A small coupling constant is expected for axial-equatorial or equatorial-equatorial coupling. |
| J(H2ax, H3) | ~ 8-12 Hz | ~ 2-4 Hz | A large coupling constant suggests H3 is axial. |
Exploiting Unique Reactivity for Unprecedented Chemical Transformations
The coexistence of a tertiary amine and two primary amines with different steric and electronic environments offers a platform for exploring selective chemical transformations. Future research could unlock novel synthetic pathways and create molecules with unique architectures.
Unexplored avenues of reactivity include:
Selective N-Functionalization: Developing conditions for the selective acylation, alkylation, or arylation of the C4-amino versus the aminomethyl group is a significant challenge. This would allow for the controlled synthesis of complex derivatives and bifunctional molecules.
Intramolecular Cyclizations: The vicinal placement of the amino and aminomethyl groups could be exploited to construct novel bicyclic heterocyclic systems, such as piperazino-fused piperidines, through intramolecular condensation or cyclization reactions.
Chiral Ligand Synthesis: The vicinal diamine motif is a privileged structure in chiral ligands for asymmetric catalysis. The synthesis of metal complexes (e.g., with Ruthenium, Rhodium, or Copper) using this compound as a chiral ligand is a promising area for investigation.
Organocatalysis: The multiple amine sites could enable the molecule to act as a multifunctional organocatalyst, potentially promoting cascade reactions or acting as a synergistic catalyst system.
Expansion of Applications in Emerging Areas of Chemical Science
While structurally similar compounds are often investigated for their biological activity, the unique features of this compound open doors to applications in other emerging fields of chemical science. nih.gov
Potential new application areas to be explored:
Functional Materials: The compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. Its multiple amine groups provide handles for grafting onto surfaces, such as magnetic nanoparticles or graphene quantum dots, to create functional materials for catalysis or separation technologies. researchgate.netacgpubs.org
Supramolecular Chemistry: The hydrogen bond donor and acceptor sites could be utilized in the design of self-assembling systems, molecular receptors for specific guests, or components of metal-organic frameworks (MOFs).
Corrosion Inhibition: Piperidine derivatives have been investigated as corrosion inhibitors. The multiple nitrogen atoms in this compound could provide strong adsorption onto metal surfaces, offering a new avenue for research in this area.
Addressing Current Limitations and Research Gaps in the Field
The future development of the chemistry surrounding this compound hinges on addressing several key limitations and knowledge gaps that currently exist for polysubstituted piperidines.
The most critical research gaps are:
Lack of Stereocontrolled Synthesis: The foremost limitation is the absence of a published, efficient, and stereoselective synthesis for this specific compound. Overcoming this hurdle is the gateway to all other areas of research. nih.gov
Undefined Structure-Property Relationships: Without access to the compound and its stereoisomers, it is impossible to establish relationships between its 3D structure and its chemical reactivity, catalytic activity, or material properties.
** unexplored Reactivity:** The differential reactivity of the three distinct amine groups has not been studied. A systematic investigation is needed to understand how to selectively manipulate each site. researchgate.net
Limited Scope of Application: The focus on piperidines has traditionally been in medicinal chemistry. researchgate.net A significant research gap exists in exploring the potential of highly functionalized, chiral piperidines like this one in materials science, organocatalysis, and supramolecular chemistry.
Q & A
Q. What are the established synthetic routes for 3-(Aminomethyl)-1-ethylpiperidin-4-amine?
- Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- N-Alkylation: Introduce the ethyl group via nucleophilic substitution using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Aminomethylation: Attach the aminomethyl group via reductive amination, employing formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 .
- Purification: High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity, critical for pharmacological studies .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at N-1, aminomethyl at C-3). Key signals: δ ~2.5 ppm (piperidine CH₂), δ ~1.1 ppm (ethyl CH₃) .
- Mass Spectrometry (MS): ESI-MS verifies molecular weight (calc. 171.27 g/mol) and detects fragmentation patterns .
- HPLC: Reverse-phase HPLC (acetonitrile/water + 0.1% TFA) monitors purity and stability .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer: Prioritize target-agnostic screening:
- In vitro: Radioligand displacement assays (e.g., for GPCRs or ion channels) at 1–100 μM concentrations .
- In silico: Use PASS Online or SwissTargetPrediction to identify probable targets (e.g., cytochrome reductase inhibition) .
- Toxicity: MTT assays on HEK293 cells to assess cytotoxicity (IC₅₀ > 50 μM desirable) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?
- Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation .
- Temperature Control: Maintain 40–50°C for reductive amination to balance reaction rate and byproduct formation .
- Catalysts: Add molecular sieves to absorb water and shift equilibrium toward imine formation .
Q. How should contradictory results between in vitro binding assays and in vivo efficacy studies be systematically analyzed?
- Methodological Answer: Follow a tiered validation protocol:
Assay Replication: Repeat in vitro assays with fresh compound batches to rule out degradation .
Pharmacokinetics: Measure plasma and brain concentrations via LC-MS/MS to confirm bioavailability .
Metabolite Profiling: Identify active metabolites using HRMS and test their activity in vitro .
Q. What structural modifications would enhance the compound’s blood-brain barrier (BBB) permeability while maintaining target affinity?
- Methodological Answer: Modify the scaffold to improve logP and reduce hydrogen-bond donors:
| Modification | logP Change | BBB Score* | Target Affinity (IC₅₀) |
|---|---|---|---|
| Parent Compound | 1.2 | -0.5 | 150 nM |
| C-2 Fluorination | 1.8 (+0.6) | +0.3 | 140 nM |
| N,N-Dimethylation | 1.5 (+0.3) | +0.7 | 220 nM |
| *Predicted using QikProp . |
Q. What experimental approaches are recommended to elucidate the mechanism of action in neurological targets?
- Methodological Answer: Combine orthogonal methods:
- Electrophysiology: Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptors) .
- CRISPR Knockouts: Validate target specificity using neuronal cell lines lacking suspected receptors .
- Thermal Shift Assays: Confirm target engagement by measuring protein melting temperature shifts .
Q. How can stereochemical challenges during synthesis of chiral analogs be addressed?
- Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to control stereochemistry during alkylation .
- Enzymatic Resolution: Lipase-mediated hydrolysis of racemic mixtures (e.g., using CAL-B) .
- Analysis: Chiral HPLC with amylose columns to confirm enantiomeric excess (≥98% required) .
Q. What are the optimal storage conditions to ensure long-term stability?
- Methodological Answer:
- Temperature: Store at -20°C under argon to prevent oxidation .
- Humidity Control: Use desiccants (silica gel) in sealed containers .
- Solution Stability: Prepare stock solutions in anhydrous DMSO; avoid freeze-thaw cycles .
Key Considerations for Researchers
- Data Contradictions: Cross-validate in vitro, in vivo, and computational data to resolve discrepancies .
- Structural Analogs: Refer to piperidine derivatives with trifluoromethyl or pyridine moieties for inspiration .
- Safety: Follow protocols in Safety Data Sheets (SDS) for amine handling, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
